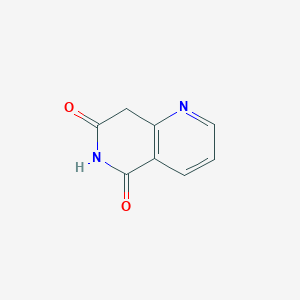

1,6-Naphthyridine-5,7(6H,8H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

8H-1,6-naphthyridine-5,7-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-3H,4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBCWLJDUPYVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tautomeric Equilibrium of 1,6-Naphthyridine-5,7-dione vs. Diol Forms: Mechanistic Insights and Analytical Workflows

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and novel therapeutics[1]. A critical, yet complex, aspect of this bicyclic system is the tautomeric equilibrium between its 5,7-dione (lactam) and 5,7-diol (lactim/enol) forms. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing this equilibrium, its implications for chemical reactivity (such as electrophilic trapping), and field-proven analytical protocols for its precise characterization.

Mechanistic Basis of the Lactam-Lactim Tautomerism

In 1,6-naphthyridine-5,7(6H,8H)-diones, the presence of the nitrogen atom at position 6, flanked by carbonyl groups at positions 5 and 7, creates a highly dynamic proton-transfer system. The equilibrium between the dione (lactam) and diol (lactim) forms is governed by a complex interplay of intrinsic molecular thermodynamics and extrinsic environmental factors.

The tautomeric shift is thermodynamically balanced by two competing forces: the high bond enthalpy of the amide/lactam carbonyl groups versus the resonance stabilization gained by restoring the full 10π-electron aromaticity of the bicyclic naphthyridine core in the diol form.

-

Solid-State Dynamics : In the crystalline state, the dione (lactam) form is overwhelmingly favored[2]. This preference is driven by robust intermolecular hydrogen bonding networks (NH···O=C) that stabilize the crystal lattice.

-

Solution-Phase Dynamics : In solution, the equilibrium becomes highly solvent-dependent. Apolar solvents (e.g., chloroform) maintain the dione preference. However, polar protic solvents or alkaline conditions can shift the equilibrium toward the diol (lactim) form, facilitating proton migration from the N6/C8 positions to the C5/C7 oxygens[2].

-

Chemical Reactivity : The transient existence of the diol form is chemically exploitable. For instance, reacting 1,6-naphthyridine-5,7-diones with triflic anhydride results in O-ditriflation, yielding 1,6-naphthyridine-5,7-ditriflates[3]. This reaction relies entirely on the nucleophilicity of the diol tautomer's oxygen atoms, effectively "trapping" the molecule in the lactim state.

Logical framework governing the tautomeric shift between dione and diol forms.

Experimental Workflows for Tautomer Characterization

To accurately quantify the tautomeric ratio, a multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation due to the rapid interconversion rates on certain analytical timescales.

Multi-modal analytical workflow for quantifying tautomeric equilibria.

Protocol 1: NMR Spectroscopic Quantification

Causality & Logic : Nuclear Magnetic Resonance (NMR) is the gold standard for observing solution-phase tautomerism. By utilizing solvents of varying dielectric constants, the shift in equilibrium can be directly integrated. ¹³C NMR is particularly diagnostic, as the carbonyl carbon of the dione form resonates downfield (~165 ppm), whereas the enolic carbon of the diol form shifts upfield (~155 ppm). This protocol is self-validating because the disappearance of the NH proton signal directly correlates with the appearance of enolic carbon shifts.

Step-by-Step Methodology :

-

Sample Preparation : Prepare 0.05 M solutions of the 1,6-naphthyridine-5,7-dione analyte in three distinct deuterated solvents: CDCl₃ (apolar), DMSO-d₆ (polar aprotic), and D₂O/NaOD (alkaline polar protic).

-

Data Acquisition (¹H NMR) : Acquire standard ¹H spectra at 298 K. In CDCl₃ and DMSO-d₆, monitor the broad singlet corresponding to the NH proton (~10.5–11.5 ppm)[2]. In alkaline D₂O, this signal will disappear due to rapid exchange and deprotonation, and the C8 methylene protons will shift significantly as the enolate forms.

-

Data Acquisition (¹³C NMR) : Acquire ¹³C spectra with a sufficient relaxation delay (d1 = 2-3 seconds) to ensure accurate integration of quaternary carbons.

-

Variable Temperature (VT) NMR : To calculate the thermodynamic parameters (ΔH, ΔS), perform ¹H NMR in DMSO-d₆ from 298 K to 373 K in 10 K increments. The coalescence of signals or shifts in the NH/OH equilibrium position allows for the derivation of the van 't Hoff equation.

Protocol 2: Electrophilic Trapping (Ditriflation)

Causality & Logic : To definitively prove the accessibility of the diol form, chemical trapping via ditriflation converts the dynamic equilibrium into a static, isolable product[3]. The addition of a base forces the equilibrium toward the diolate, which is then irreversibly trapped by the electrophile.

Step-by-Step Methodology :

-

Reaction Setup : Suspend 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and cool the mixture to 0 °C. The base promotes the formation of the diol/enolate species.

-

Electrophile Addition : Dropwise add trifluoromethanesulfonic anhydride (Tf₂O) (2.5 equiv). The reaction mixture will transition from a suspension to a homogeneous solution as the highly reactive ditriflate forms[3].

-

Isolation : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting 1,6-naphthyridine-5,7-ditriflate confirms the diol reactivity profile and serves as a bench-stable intermediate for downstream functionalization.

Quantitative Data Presentation

The following table summarizes the typical spectroscopic and physical properties distinguishing the two tautomeric forms, providing a rapid reference for analytical characterization.

Table 1: Comparative Properties of 1,6-Naphthyridine-5,7-Tautomers

| Property / Analytical Metric | Dione (Lactam) Form | Diol (Lactim) Form |

| Preferred Environment | Solid state, neutral/apolar solvents | Alkaline solutions, strongly polar media |

| IR Spectroscopy | Strong C=O (~1630–1680 cm⁻¹), NH (~3100–3250 cm⁻¹) | Strong C=N (~1580 cm⁻¹), OH (~3300–3450 cm⁻¹) |

| ¹H NMR (NH/OH shift) | ~10.5 - 11.5 ppm (broad singlet) | ~12.0 - 13.0 ppm (often exchanged/absent) |

| ¹³C NMR (C5/C7 shift) | ~160 - 165 ppm | ~150 - 155 ppm |

| Chemical Reactivity | N-alkylation (under specific conditions) | O-alkylation, O-sulfonylation (e.g., ditriflation) |

| UV-Vis Absorption | ~320 - 340 nm (π→π* transition) | ~360 - 380 nm (extended conjugation) |

Implications for Drug Development

Understanding the dione-diol equilibrium is paramount for rational drug design. The tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, directly impacting target protein binding affinity, membrane permeability, and oral bioavailability. Furthermore, the ability to trap the diol form as a ditriflate opens rapid synthetic pathways for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination)[3]. This allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) space around the 1,6-naphthyridine core, accelerating the discovery of novel therapeutics.

References[3] Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEERp5xWM4k_L0WDlZI6ANmxPmoECqdkdcCOsnRsanMQsGrM6pnIoVSTAMpxtRTX1naLAIUFeufqvxq02KV4hAEjRgzHfKeHZVI3MUF7KzcpIyiersDhPa_ix3RzXHym1YKV40y7Q5nZinjqQ==[1] Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsZy02-799j8Den5jMmfr5iVpZoh5rhLbeCrb_yzoV5PP-CS88EZXdIASwk-GDv4IYdn__InR1nyvCjt4kRouxMipwu7b-4p9Gn6JGTW532huMe2kYC72rEx91cM7Q6O-Bqy7t[2] Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBP9dkWiq_WEwhfOISZETUk9y-5bdyuxumPUVOXIXReUhwlYlBovR4Wz0y-US6YU1NokhmZ2gTip3SfGfVtcFNElZ4zjz3MRHSkEkQCnhURjrctC_aXFpyUa6byBV8qGE2A243dypDkxp7rvg=

Sources

Thermodynamic Stability and Tautomeric Equilibria of 1,6-Naphthyridine-5,7(6H,8H)-dione Isomers: A Technical Guide for Drug Development

Executive Summary

The 1,6-naphthyridine scaffold is a privileged, electron-deficient bicyclic system widely utilized in the design of kinase inhibitors and anti-infective agents. Specifically,1 presents a unique developability challenge due to its complex lactam-lactim tautomerism. Because the tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, understanding the thermodynamic stability of its isomers is non-negotiable for accurate in silico target docking and formulation stability. This whitepaper provides a comprehensive, self-validating framework—integrating computational thermodynamics with orthogonal experimental protocols—to profile these isomers.

The Tautomeric Landscape: Structural and Thermodynamic Principles

The 5,7(6H,8H)-dione core can exist in multiple isomeric states via rapid intermolecular and intramolecular proton transfer. The three primary thermodynamic minima are:

-

Isomer I (Dilactam): 1,6-Naphthyridine-5,7(6H,8H)-dione. Characterized by two hydrogen bond donors (N-H) and two acceptors (C=O).

-

Isomer II (Lactam-Lactim): 5-hydroxy-1,6-naphthyridin-7(6H)-one. An intermediate state with mixed donor/acceptor properties.

-

Isomer III (Dilactim): 5,7-dihydroxy-1,6-naphthyridine. A fully aromatic system featuring two hydroxyl groups.

The Causality of Solvent-Driven Stability:

The thermodynamic stability (

Figure 1: Tautomeric equilibrium network of 1,6-naphthyridine-5,7-dione isomers.

Computational Profiling: DFT and Solvent Models

Before synthesizing derivatives,3 of the 1,6-naphthyridine scaffold. Density Functional Theory (DFT) serves as the predictive foundation. The M06-2X functional is highly recommended over standard B3LYP because it better accounts for non-covalent dispersion forces, which are critical when evaluating intramolecular hydrogen bonding in heterocycles.

By applying a Polarizable Continuum Model (PCM), we can simulate the dielectric environment of various solvents. Table 1 summarizes the representative thermodynamic shifts demonstrating how polarity dictates the dominant isomer.

Table 1: Representative Thermodynamic Parameters (

| Isomer Form | Gas Phase ( | Non-Polar Solvent ( | Polar Solvent ( | Est. Dipole Moment ( |

| Isomer I (Dilactam) | +4.2 | +1.5 | 0.0 (Most Stable) | ~ 4.8 |

| Isomer II (Lactam-Lactim) | +1.8 | 0.0 (Most Stable) | +2.4 | ~ 2.9 |

| Isomer III (Dilactim) | 0.0 (Most Stable) | +3.1 | +6.8 | ~ 1.2 |

Note: Values are normalized to the most stable isomer (0.0 kcal/mol) in each respective environment.

Self-Validating Experimental Protocols

Theoretical calculations must be anchored by empirical data. To ensure scientific integrity, we employ a self-validating workflow. If the DFT model predicts the dilactam form is favored in polar environments, this must be orthogonally confirmed in both the solution state (via NMR) and the solid state (via X-ray/DSC).

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)

Causality: At room temperature, rapid proton exchange between tautomers averages the NMR signals, obscuring the true thermodynamic ratio. By cooling the sample below the coalescence temperature, the exchange rate slows down, allowing for the direct integration of distinct 4 corresponding to the lactam and lactim protons.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL of anhydrous DMSO-

(to probe polar stabilization) and a separate sample in CD -

Baseline Acquisition: Acquire standard 1D

H and -

Variable Temperature (VT) Execution: Lower the probe temperature in 10 K decrements down to 213 K (or just above the solvent freezing point). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

-

Kinetic Extraction: Perform lineshape analysis on the exchanging N-H (typically 10-12 ppm) and O-H (typically 12-14 ppm) resonances to extract the exchange rate constant (

) at each temperature. -

Thermodynamic Calculation: Plot

versus

Protocol B: Solid-State Stability via X-ray Crystallography and DSC

Causality: While solution-state NMR provides dynamic data, drug formulation relies on solid-state stability. Crystal packing forces (lattice energy) can override inherent molecular preferences.5 driven by extensive intermolecular hydrogen-bonding networks, which are typically maximized by the dilactam tautomer.

Step-by-Step Methodology:

-

Crystal Growth: Prepare a saturated solution of the compound in a binary solvent mixture (e.g., Methanol/Water 1:1 v/v). Allow for slow evaporation at 4 °C over 7-14 days to yield single crystals.

-

SC-XRD Analysis: Mount a suitable single crystal on a diffractometer. Solve the structure to unambiguously assign the spatial coordinates of the labile protons, thereby visually confirming the dominant solid-state tautomer.

-

Thermal Profiling (DSC): Weigh 2-5 mg of bulk powder into an aluminum pan. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

-

Data Interpretation: Analyze the endothermic melting peak. A sharp, singular peak at a high temperature confirms a uniform, thermodynamically stable crystalline lattice, validating the computational prediction of the dilactam's dominance in hydrogen-bond-rich environments.

Implications for Drug Design

Failing to account for the correct tautomer of this compound can result in catastrophic failures during structure-based drug design (SBDD). If a computational chemist docks the dilactim form into a receptor pocket that requires a hydrogen bond donor, the resulting binding affinity predictions will be false.

Furthermore, if the tautomeric equilibrium is too dynamic, it can lead to poor oral bioavailability. In such cases, medicinal chemists often employ 6 or selective N-methylation to "lock" the molecule into the thermodynamically optimal dilactam conformation, ensuring predictable pharmacokinetics and target engagement.

References

- ChemScene. 1345461-33-7 | this compound.

- Benchchem. 7-Methyl-1,6-naphthyridine.

- Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.

- ResearchGate. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives.

- MDPI. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction.

- PMC (NIH). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

Sources

- 1. chemscene.com [chemscene.com]

- 2. orientjchem.org [orientjchem.org]

- 3. 7-Methyl-1,6-naphthyridine|High-Purity Research Chemical [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction [mdpi.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties and solubility profile of 1,6-naphthyridine diones

The following technical guide details the physicochemical characterization and solubility profiling of 1,6-naphthyridine dione scaffolds.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The 1,6-naphthyridine dione scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for HIV integrase inhibitors, c-Met kinase inhibitors, and anticancer agents.[1] While the parent 1,6-naphthyridine is a low-melting solid (35 °C), its oxidized "dione" derivatives (often existing as hydroxy-lactam tautomers) exhibit radically different physicochemical behaviors, characterized by high lattice energy, poor aqueous solubility, and complex ionization profiles. This guide provides a structural framework for characterizing these molecules to accelerate lead optimization.

Structural & Electronic Analysis

Tautomerism and Hydrogen Bonding

The term "1,6-naphthyridine dione" typically refers to oxidized derivatives such as 1,6-naphthyridine-2,5(1H,6H)-dione .[1][2] However, these structures rarely exist as pure diketones in the solid state.[1] They undergo lactam-lactim tautomerism, significantly influencing solubility and permeability.[1][2]

-

Solid State: Predominantly exists in the di-lactam (dione) form.[1][2] Strong intermolecular hydrogen bonding (N-H[2]···O=C) creates a rigid crystal lattice, resulting in high melting points (>300 °C) and low intrinsic solubility.[1]

-

Solution State: Solvent polarity dictates the equilibrium.[1][2] Polar aprotic solvents (DMSO) favor the dione form, while protic solvents may stabilize partial enol (hydroxy) forms.[1]

Ionization Centers (pKa)

Understanding the amphoteric nature is critical for solubility profiling:

-

Basic Center (N6): The pyridine-like nitrogen at position 6 is weakly basic.[1][2] Electron-withdrawing carbonyl groups at C5 or C2 reduce the pKa of this nitrogen (typically pKa 2.0 – 4.[1][2]0) compared to the parent heterocycle.[1]

-

Acidic Center (Lactam NH): The amide-like NH groups (N1 or N6 depending on substitution) are weakly acidic (pKa > 10.0), allowing deprotonation at high pH.[1][2]

Physical Properties Profile

| Property | Value / Characteristic | Mechanistic Implication |

| Melting Point | 250 °C – >350 °C (Decomposition) | High lattice energy driven by intermolecular H-bond networks (similar to quinolones).[1][2] |

| LogP (Octanol/Water) | 0.5 – 2.5 (Substituent dependent) | Moderate lipophilicity.[1][2] Low LogP values often mislead due to high lattice energy limiting solubility, not polarity.[1] |

| pKa (Basic) | 2.5 – 4.5 (N6-H+) | Solubility increases significantly below pH 3.0 due to cation formation.[1][2] |

| pKa (Acidic) | 10.5 – 12.0 (Lactam NH) | Solubility increases above pH 11.0 due to anion formation.[1][2] |

| UV | 240 nm, 320-350 nm | Extended conjugation in the dione form leads to bathochromic shifts compared to the parent ring.[1][2] |

Solubility Profiling

The solubility of 1,6-naphthyridine diones is strictly pH-dependent.[1][2] The profile typically follows a U-shaped curve characteristic of amphoteric compounds.[1]

Intrinsic Solubility ( )

The intrinsic solubility (solubility of the neutral species) is often very low (< 10 µg/mL) due to the stable crystal packing.[2]

-

Strategy: Disrupt planar stacking by introducing

centers (e.g., alkyl chains on N1) or ortho-substitution on phenyl rings attached to the scaffold.

Solvent Compatibility Matrix[1][2]

-

DMSO: Excellent solvent (> 10 mg/mL).[1][2] Used for stock solutions.[1][2]

-

Water: Poor (< 0.1 mg/mL).[1][2] Requires pH adjustment or surfactants.[1][2]

-

FaSSIF/FeSSIF: Biorelevant media significantly enhance solubility if the molecule is lipophilic (LogP > 2) due to micellar solubilization.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility in standard buffers.[1][2]

-

Preparation: Weigh 2–5 mg of the 1,6-naphthyridine dione derivative into a chemically resistant glass vial (borosilicate).

-

Solvent Addition: Add 500 µL of the target buffer (pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration:

-

Incubate at 25 °C (or 37 °C) with constant agitation (shaking or stirring) for 24–48 hours.

-

Note: Check for formation of hydrogels, which is common with planar stacking molecules.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22 µm). Avoid Nylon filters as naphthyridines may adsorb non-specifically.[1][2]

-

Quantification: Analyze the supernatant via HPLC-UV (detection at 254 nm or

). -

Validation: Verify the solid residue by XRPD (X-Ray Powder Diffraction) to ensure no phase transformation (e.g., hydrate formation) occurred.

Protocol B: pKa Determination (Spectrophotometric Titration)

Objective: Accurate pKa measurement for low-solubility scaffolds using the cosolvent method.

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Titration Media: Prepare a series of buffers ranging from pH 1.0 to 13.0 containing 20%, 30%, and 40% Methanol (or Dioxane) to maintain solubility.[1]

-

Measurement: Record UV-Vis spectra (200–500 nm) at each pH point.

-

Data Processing:

Logic & Workflow Visualization

The following diagram illustrates the decision-making logic for optimizing the solubility of 1,6-naphthyridine dione hits during lead optimization.

Figure 1: Decision logic for solubility optimization of naphthyridine scaffolds, differentiating between lattice-energy limited and polarity-limited solubility issues.

References

-

Synthesis and Biomedical Applications of 1,6-Naphthyridin-2(1H)-ones. Pharmaceuticals, 2021.[1][2] Link

-

1,6-Naphthyridine Scaffolds: A Review of Physicochemical Properties. PubChem Compound Summary, 2025.[1] Link

-

Discovery of 1,6-Naphthyridine Inhibitors of c-Met Kinase. Organic & Biomolecular Chemistry, 2013.[1][2][3] Link

-

Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 2003.[1][2] Link

-

Solubility Profiling in Drug Discovery. BenchChem Technical Support, 2025. Link

Sources

- 1. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridine 18 | C28H40N6O3 | CID 5330128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Scaffold: An In-depth Technical Guide to its Electronic Properties and Reactivity

Introduction

The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry and materials science.[1] Naphthyridines, as a class of diazanaphthalenes, exist in six isomeric forms, with the 1,6-isomer possessing a unique electronic distribution that imparts a distinct reactivity profile.[2][3] This guide provides a comprehensive technical overview of the core electronic properties of the 1,6-naphthyridine scaffold and the resulting implications for its chemical reactivity, offering a foundational understanding for researchers, scientists, and drug development professionals.

I. Electronic Properties of the 1,6-Naphthyridine Core

The arrangement of the two nitrogen atoms in the 1,6-naphthyridine ring system governs its electronic landscape, influencing its aromaticity, electron density distribution, and spectroscopic signatures.

Aromaticity and Electron Distribution

The 1,6-naphthyridine scaffold is an aromatic system, a consequence of its planar structure and the presence of a cyclic, delocalized π-electron system. However, the presence of two electronegative nitrogen atoms leads to a reduction in aromaticity compared to its carbocyclic analogue, naphthalene.[4] This is a general characteristic of diazines, where the heteroatoms' electron-withdrawing nature leads to a less uniform delocalization of the π-electron cloud.[5]

The electron-withdrawing nature of the nitrogen atoms creates a polarized system. Resonance structures illustrate the electron deficiency at the carbon atoms, particularly those in the α and γ positions relative to the nitrogen atoms. This electron deficiency is a key determinant of the scaffold's reactivity.

Diagram 1: Resonance Structures of 1,6-Naphthyridine

A depiction of the principal resonance structures of 1,6-naphthyridine.

Molecular Orbitals and Spectroscopic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the electronic transitions and reactivity. In diazines, the nitrogen atoms contribute significantly to the LUMO, rendering it more accessible for nucleophilic attack.

Table 1: Spectroscopic Data for Unsubstituted 1,6-Naphthyridine

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR (in CDCl₃) | Signals are typically downfield due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atoms. Protons α to the nitrogen atoms are the most deshielded.[7] |

| ¹³C NMR (in CDCl₃) | Carbons adjacent to the nitrogen atoms (C2, C5, C7, C8) are significantly deshielded. The bridgehead carbons (C4a, C8a) also show distinct chemical shifts.[7] |

| UV-Vis Spectroscopy | Exhibits multiple absorption bands corresponding to π-π* transitions. The exact λmax values are solvent-dependent.[1] |

| IR Spectroscopy | Characteristic C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹), and C-H stretching and bending vibrations.[8] |

II. Reactivity of the 1,6-Naphthyridine Scaffold

The electronic properties of the 1,6-naphthyridine core directly dictate its reactivity. The electron-deficient nature of the ring system makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution

Unsubstituted diazines are highly resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms.[9][10] Electrophilic attack on the nitrogen lone pair, such as N-alkylation or N-oxidation, is possible but the resulting positive charge further deactivates the ring towards substitution on the carbon atoms.[9]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the 1,6-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halide) is present at a position activated by a nitrogen atom (α or γ positions).[10] The stability of the Meisenheimer-like intermediate is enhanced by the presence of the nitrogen atoms, which can accommodate the negative charge.

Diagram 2: General Mechanism for Nucleophilic Aromatic Substitution on a Halogenated 1,6-Naphthyridine

A simplified workflow for SₙAr reactions on the 1,6-naphthyridine core.

Experimental Protocol: Synthesis of a 4-amino-1,6-naphthyridine derivative via SₙAr

This protocol is a generalized representation based on established methodologies for nucleophilic substitution on related heterocyclic systems.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-chloro-1,6-naphthyridine starting material in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the desired amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), may be required to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of the 1,6-naphthyridine scaffold can be efficiently achieved through various metal-catalyzed cross-coupling reactions. Halogenated 1,6-naphthyridines are excellent substrates for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, providing a powerful tool for library synthesis in drug discovery.

Table 2: Common Cross-Coupling Reactions on the 1,6-Naphthyridine Scaffold

| Reaction | Coupling Partners | Catalyst/Ligand System | Typical Product |

| Suzuki-Miyaura | Halonaphthyridine + Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Aryl/heteroaryl-substituted naphthyridine |

| Sonogashira | Halonaphthyridine + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynyl-substituted naphthyridine |

| Buchwald-Hartwig | Halonaphthyridine + Amine | Pd₂(dba)₃, Xantphos, BINAP, etc. | Amino-substituted naphthyridine |

Diagram 3: Overview of Metal-Catalyzed Functionalization of a Halogenated 1,6-Naphthyridine

A schematic illustrating the versatility of metal-catalyzed cross-coupling reactions for the derivatization of the 1,6-naphthyridine core.

Cycloaddition Reactions

The 1,6-naphthyridine ring can participate in cycloaddition reactions, although this is a less commonly explored area of its reactivity compared to substitution reactions. The electron-deficient nature of the scaffold suggests its potential as a dienophile or a heterodienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups.

III. Conclusion

The 1,6-naphthyridine scaffold possesses a unique set of electronic properties characterized by its aromaticity and a polarized electron distribution resulting from the two nitrogen heteroatoms. This electronic landscape renders the ring system susceptible to nucleophilic attack and makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. A thorough understanding of these fundamental principles of electronic structure and reactivity is paramount for the rational design and synthesis of novel 1,6-naphthyridine derivatives for applications in drug discovery and materials science. This guide provides a foundational framework to aid researchers in harnessing the synthetic potential of this important heterocyclic core.

IV. References

-

Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. - J-Stage. (URL: [Link])

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a - Chemical Review and Letters. (URL: [Link])

-

(PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media - ResearchGate. (URL: Not available)

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (URL: [Link])

-

One-pot synthesis of dibenzo[b,h][9][11]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound - Chemical Communications (RSC Publishing). (URL: [Link])

-

Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (URL: [Link])

-

Diazines: Pyridazine, Pyrimidine and Pyrazine. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])

-

diazine electrophilic substitution.pptx - Slideshare. (URL: [Link])

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed. (URL: [Link])

-

General characteristics of diazines. (URL: [Link])

-

Structures of isomeric naphthyridines. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL: [Link])

-

Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC. (URL: [Link])

-

THE NAPHTHYRIDINES. (URL: Not available)

-

Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed. (URL: [Link])

-

High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[11][12]- and[9][11]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds - AIP Publishing. (URL: [Link])

-

Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J. (URL: [Link])

-

Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex - The Royal Society of Chemistry. (URL: [Link])

-

(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. (URL: Not available)

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (URL: [Link])

-

Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed. (URL: [Link])

-

1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. (URL: [Link])

-

Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review - ResearchGate. (URL: [Link])

Sources

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General characteristics of diazines [quimicaorganica.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. lejan-team.com [lejan-team.com]

- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 11. Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. [jstage.jst.go.jp]

- 12. One-pot synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Hydrogen Bonding Architectures in 1,6-Naphthyridine Scaffolds

[1]

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomers (1,5- or 1,8-naphthyridines) due to its unique electronic asymmetry. Its utility is defined by the specific placement of nitrogen atoms: N1 typically acts as a kinase hinge acceptor, while N6 remains solvent-exposed or engages in water-mediated networks.[1] This guide dissects the hydrogen bonding (H-bond) mechanics, supramolecular synthons, and experimental protocols required to exploit this scaffold in drug discovery.

Molecular Architecture & Electronic Fundamentals

To engineer interactions, one must first understand the electronic landscape. The 1,6-naphthyridine system is not electronically equivalent across its rings.[1]

Basicity and Protonation Sites

Unlike 1,5-naphthyridine (where both nitrogens are equivalent), the 1,6-isomer presents two distinct pKa values.

-

N6 (Pyridine-like): The most basic center (pKa

3.8 - 4.1).[1] In physiological conditions, this nitrogen often remains unprotonated but serves as a strong H-bond acceptor.[1] -

N1 (Isoquinoline-like): Significantly less basic due to the fusion with the electron-deficient pyridine ring C.[1]

Tautomerism in 2-one Derivatives

Many bioactive derivatives are 1,6-naphthyridin-2(1H)-ones. The tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms is critical.[1]

-

Solid State: Predominantly exists as the lactam dimer, stabilized by

interactions.[1] -

Solution State: Solvent polarity dependent; however, the lactam form usually dominates in polar media (DMSO,

), which mimics the biological environment.

Visualization: Electronic Vectors

The following diagram illustrates the H-bond donor (D) and acceptor (A) vectors inherent to the scaffold.[1]

Figure 1: Vector analysis of Hydrogen Bonding potential in 1,6-naphthyridine.[1] N1 is the primary vector for target engagement, while N6 modulates solubility and pharmacokinetic properties.

Supramolecular Synthons & Crystal Engineering[1]

Understanding how these molecules pack is essential for formulation and solubility prediction.[1] 1,6-naphthyridines rarely crystallize as monomers; they form robust supramolecular synthons.[1]

Common Packing Motifs

| Synthon Type | Interaction Geometry | Occurrence | Description |

| Centrosymmetric Dimer | High | Formed by 2-amino or 2-oxo derivatives.[1] Two molecules pair via N1...H-N(exocyclic) bonds.[1] | |

| Catemer (Chain) | Medium | Infinite chains formed when steric bulk at C2 prevents dimerization.[1] Involves N6 acceptor.[1][2] | |

| Face-to-Face | High | Planar rings stack at ~3.4 Å distance.[1] Critical for stabilizing the crystal lattice.[1] |

The Role of Water

The N6 nitrogen is a "water trap." In crystal structures, N6 frequently accepts a proton from a structural water molecule, which then bridges to adjacent polar groups. This hydration propensity often leads to hydrate formation (pseudopolymorphism) during scale-up.[1]

Medicinal Chemistry Application: The Kinase Hinge Binder[3]

The most high-value application of 1,6-naphthyridine is as a Type I Kinase Inhibitor .[1] The scaffold mimics the adenine ring of ATP.

The Binding Logic

In the ATP binding pocket, the "hinge region" backbone requires a specific Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) recognition pattern.[1][3]

-

N1 as Acceptor: Accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu).

-

C2-Substituent as Donor: An amino (-NH2) or amide group at C2 donates a hydrogen bond to the backbone Carbonyl (C=O).[1]

-

N6 Vector: Points away from the hinge, often into the solvent front or engaging a conserved water molecule (e.g., the "gatekeeper" water), improving selectivity profiles.

Figure 2: The canonical "Hinge Binding" mode. The 1,6-naphthyridine scaffold (green nodes) interlocks with the kinase backbone (red nodes) via a bidentate H-bond motif.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-1,6-Naphthyridine (Hinge Binder Core)

Rationale: This protocol utilizes a Friedlander-type condensation, robust for generating the pyridine fusion.[1]

Reagents: 4-aminopyridine-3-carbaldehyde, malononitrile, piperidine (cat), Ethanol.[1] Workflow:

-

Dissolution: Dissolve 4-aminopyridine-3-carbaldehyde (1.0 eq) in absolute EtOH (0.5 M concentration).

-

Activation: Add malononitrile (1.1 eq) and catalytic piperidine (0.1 eq).

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).[1] -

Precipitation: Cool to RT. The intermediate often precipitates.[1]

-

Cyclization/Hydrolysis: Treat the intermediate with 48% HBr or concentrated

at -

Isolation: Neutralize with

to pH 8. Extract with EtOAc.[1]

Protocol B: Co-Crystallization for H-Bond Analysis

Rationale: Single crystal XRD is the only definitive method to map H-bond lengths and angles.[1] Vapor diffusion is preferred for these heterocycles due to their moderate solubility.[1]

Step-by-Step:

-

Host Solution: Dissolve 10 mg of the 1,6-naphthyridine derivative in 0.5 mL of a "good" solvent (typically Methanol or DMSO).

-

Co-former Addition: Add 1.0 equivalent of the target co-former (e.g., benzoic acid to mimic Asp/Glu residues).[1] Sonicate until clear.

-

Setup: Place the solution in a small inner vial (GC vial).

-

Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a "poor" volatile solvent (Diethyl ether or Pentane).

-

Equilibration: Seal the outer jar tightly. Store at

in a vibration-free zone.[1] -

Harvest: Crystals suitable for XRD usually appear within 3–7 days.[1]

Computational Validation (DFT Workflow)[1]

Before synthesis, the stability of tautomers and H-bond strengths should be predicted.[1]

Figure 3: Standard DFT workflow for predicting tautomeric ratios and H-bond strengths in naphthyridine derivatives.

References

-

Structure and Tautomerism

-

Kinase Binding Modes (ALK5/TGF-beta)

-

Synthesis Protocols

-

pKa and Physical Properties

-

General Crystallography

Sources

- 1. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. rcsb.org [rcsb.org]

- 5. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

1,6-Naphthyridine-5,7(6H,8H)-dione: A Comprehensive Technical Guide to Chemical Identifiers, Synthetic Utility, and Drug Discovery Applications

Executive Summary

In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The diazanaphthalene family, specifically the 1,6-naphthyridine class, has emerged as a cornerstone in the design of targeted therapeutics[1].

This technical whitepaper provides an in-depth analysis of 1,6-Naphthyridine-5,7(6H,8H)-dione (CAS: 1345461-33-7) . Rather than viewing this molecule merely as an end-product, experienced synthetic chemists recognize it as a highly versatile precursor. By understanding its tautomeric behavior, physicochemical properties, and reactivity profiles, researchers can effectively utilize this building block to synthesize potent kinase inhibitors (such as FGFR4 antagonists) and central nervous system (CNS) modulators[2][3].

Chemical Identity, Tautomerism, and Structural Profiling

A critical parameter often overlooked in database mining is the tautomeric equilibrium of heterocyclic diones. In solution, this compound exists in a dynamic equilibrium with its enol form, 1,6-naphthyridine-5,7-diol . Chemical databases assign distinct Chemical Abstracts Service (CAS) registry numbers to these tautomers, which can lead to fragmented literature searches if not properly accounted for[4][5].

Data Presentation: Core Identifiers and Properties

To ensure rigorous tracking and procurement in drug development workflows, the primary chemical identifiers and predicted physicochemical properties are summarized below[4][6].

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Primary CAS Number | 1345461-33-7 |

| Enol Tautomer CAS Number | 1201785-07-0 (1,6-Naphthyridine-5,7-diol)[] |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| SMILES String | O=C(N1)C2=C(N=CC=C2)CC1=O |

Table 2: Physicochemical Properties

| Property | Value |

| Purity Standard | ≥98% (Typical Commercial Grade)[4] |

| Boiling Point | 401.3 ± 45.0 °C (Predicted)[6] |

| Density | 1.368 ± 0.06 g/cm³ (Predicted)[6] |

| pKa | 8.90 ± 0.20 (Predicted)[6] |

| Storage Conditions | Sealed in dry environment, 2-8°C or Room Temp[4][6] |

Structural Logic and Derivatization Workflow

The true value of the 1345461-33-7 scaffold lies in its conversion to 5,7-dichloro-1,6-naphthyridine . The di-halogenated intermediate serves as a springboard for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[8].

Caption: Workflow from this compound to bioactive derivatives.

Experimental Protocol: Synthesis of 5,7-Dichloro-1,6-naphthyridine

As a self-validating system, the conversion of the dione to the dichloro intermediate must be tightly controlled. A common pitfall in the chlorination of naphthyridine-diones is incomplete conversion, leading to mono-chloro impurities that are notoriously difficult to separate via standard silica gel chromatography.

Mechanistic Rationale: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. In our experience, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is non-negotiable; it generates the Vilsmeier-Haack reagent in situ, which significantly lowers the activation energy required for the substitution of the tautomeric hydroxyl groups[8].

Step-by-Step Methodology

-

Reagent Preparation (Anhydrous Conditions): Charge a flame-dried round-bottom flask with this compound (1.0 eq). Purge the system with inert nitrogen gas.

-

Addition of Chlorinating Agent: Slowly add POCl₃ (10.0 eq) at 0°C to manage initial heat evolution. Add catalytic DMF (0.1 eq).

-

Reflux and Monitoring: Gradually heat the reaction mixture to 100–110°C. Maintain reflux for 4 to 6 hours. Causality note: Heating too rapidly can cause sublimation of the starting material, reducing yield. Monitor reaction completion via LC-MS or TLC (quenching an analytical aliquot in methanol to observe the di-methoxy adduct).

-

Quenching (Critical Safety Step): Cool the mixture to room temperature. Do not add water to the flask. Instead, perform a reverse quench by adding the reaction mixture dropwise into a vigorously stirred beaker of crushed ice and water. Neutralize the highly acidic aqueous layer with saturated aqueous NaHCO₃ or cold NH₄OH until pH ~ 7-8.

-

Extraction and Purification: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 5,7-dichloro-1,6-naphthyridine.

Caption: Step-by-step experimental workflow for the synthesis of 5,7-dichloro-1,6-naphthyridine.

Biological Applications & Mechanistic Insights

The 1,6-naphthyridine scaffold is highly prized because the spatial arrangement of its nitrogen atoms provides optimal hydrogen bond acceptor geometries, allowing deep penetration and stable anchoring within the ATP-binding pockets of various kinases[1].

Oncology: FGFR4 Inhibition in Colorectal Cancer

Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is heavily implicated in the progression of colorectal and hepatocellular carcinomas. Recent drug discovery campaigns have utilized 1,6-naphthyridine derivatives as potent, highly selective inhibitors of FGFR4[2].

Mechanistically, these derivatives competitively bind to the FGFR4 kinase domain, preventing the phosphorylation of downstream signaling proteins such as FRS2, PLCγ, and the subsequent MAPK/PI3K-AKT cascades. This disruption leads to significant tumor inhibition and apoptosis without apparent systemic toxicity[2].

Caption: Mechanism of action for 1,6-naphthyridine derivatives in inhibiting FGFR4 signaling.

Neurology: MAO Inhibitors

Beyond oncology, benzo-fused analogs derived from the 1,6-naphthyridine core have demonstrated significant potential as Monoamine Oxidase (MAO) inhibitors. These scaffolds are currently being investigated for their neuroprotective properties, with targeted applications in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases[3].

Conclusion

This compound (CAS 1345461-33-7) is much more than a catalog chemical; it is a strategic gateway molecule. By mastering its tautomeric properties and optimizing its halogenation protocols, synthetic chemists can unlock a vast chemical space. As demonstrated by its successful integration into FGFR4 and MAO inhibitor pipelines, this scaffold will continue to play a pivotal role in the discovery of next-generation therapeutics.

References

-

ChemScene. "1345461-33-7 | this compound". 4

-

ChemicalBook. "this compound | 1345461-33-7". 6

-

BOC Sciences. "CAS 1201785-07-0 (1,6-Naphthyridine-5,7-diol)".

-

PubMed / NIH. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer".2

-

PMC / NIH. "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors". 3

-

MDPI. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". 1

-

ChemicalBook. "5,7-dichloro-1,6-naphthyridine synthesis". 8

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1,6-naphthyridine-5,7-diol | 1201785-07-0 [chemicalbook.com]

- 6. This compound | 1345461-33-7 [chemicalbook.com]

- 8. 5,7-dichloro-1,6-naphthyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Advanced Synthesis and Activation of the 1,6-Naphthyridine-5,7(6H,8H)-dione Scaffold

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore prevalent in numerous medicinally active compounds, including kinase inhibitors, phosphodiesterase (PDE) 10A inhibitors, and HIV integrase inhibitors [1]. Historically, accessing highly substituted 1,6-naphthyridines relied on Friedländer-type condensations, which often require harsh conditions and limit functional group tolerance.

This application note details a modern, highly efficient, and modular protocol for synthesizing 1,6-naphthyridine-5,7(6H,8H)-diones via a tandem nitrile hydration/cyclization sequence. Furthermore, we outline the subsequent ditriflation of this dione core, yielding a bench-stable, bis-electrophilic intermediate primed for rapid structure-activity relationship (SAR) diversification [1].

Mechanistic Rationale & Strategy

The synthesis departs from traditional heterocyclic amide activation. Instead, it utilizes a three-stage continuous logic:

-

Nucleophilic Aromatic Substitution (SNAr): The sequence initiates with the SNAr of a 2-chloronicotinic ester using a nitrile anion. This regioselectively installs the C8 substituent early in the synthesis.

-

Tandem Hydration and Cyclization: The resulting 2-cyanoalkyl nicotinic ester undergoes controlled nitrile hydration. Utilizing the Ghaffar–Parkins catalyst allows for hydration under strictly neutral conditions, preventing the premature or over-hydrolysis of the ester moiety. Subsequent base-mediated cyclodehydration efficiently forges the pyridone ring, yielding the 1,6-naphthyridine-5,7-dione [1].

-

Electrophilic Activation (Ditriflation): The dione is treated with trifluoromethanesulfonic anhydride (Tf2O). This converts the tautomeric lactam/lactim core into a 5,7-ditriflate. This intermediate is highly reactive yet bench-stable, allowing for sequential, regioselective cross-coupling (e.g., Suzuki, Buchwald-Hartwig) initially at the more reactive C5 position, followed by the C7 position[1].

Synthetic Workflow Visualization

Pathway for 1,6-Naphthyridine-5,7-dione synthesis and ditriflate activation.

Experimental Protocols

Protocol A: Synthesis of 2-Cyanoalkyl Nicotinic Ester via SNAr

-

Objective: Install the foundational carbon framework for the secondary pyridine ring.

-

Procedure:

-

Charge a flame-dried round-bottom flask with the appropriate substituted substituted acetonitrile (1.1 equiv) and anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add a strong non-nucleophilic base, such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv), to generate the nitrile anion. Stir for 30 minutes.

-

Slowly introduce the 2-chloronicotinic ester (1.0 equiv) dissolved in minimal anhydrous THF.

-

Allow the reaction to gradually warm to room temperature and monitor via TLC/LC-MS until the disappearance of the starting ester.

-

Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (EtOAc), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

-

Protocol B: Tandem Hydration and Cyclization to 1,6-Naphthyridine-5,7-dione

-

Objective: Form the dione core without degrading sensitive functional groups.

-

Procedure:

-

Dissolve the purified 2-cyanoalkyl nicotinic ester (1.0 equiv) in a solvent mixture of Ethanol/Water (typically 4:1 v/v).

-

Add the Ghaffar-Parkins catalyst (hydrido[dimethylphosphinous acid-kP][hydrogen bis(dimethylphosphinito-kP)]platinum(II)) (0.01 to 0.05 equiv) [1]. Note: The neutral conditions provided by this catalyst are critical to prevent premature ester hydrolysis which would stall the cyclization.

-

Heat the mixture to 80 °C until complete hydration to the primary amide is observed via LC-MS.

-

Without isolating the intermediate, introduce a mild base (e.g., K2CO3, 2.0 equiv) directly into the reaction vessel to induce cyclodehydration.

-

Maintain heating until cyclization is complete. Cool the mixture, neutralize if necessary, and collect the precipitated 1,6-naphthyridine-5,7(6H,8H)-dione via vacuum filtration. Wash with cold ethanol and dry under high vacuum.

-

Protocol C: Ditriflation for Downstream SAR Diversification

-

Objective: Convert the dione into a highly reactive, regioselective bis-electrophile.

-

Procedure:

-

Suspend the 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The use of a sterically hindered base is required to prevent nucleophilic attack on the triflating agent.

-

Cool the suspension to 0 °C.

-

Slowly add Trifluoromethanesulfonic anhydride (Tf2O) (2.5 equiv) dropwise. The reaction mixture will typically become homogeneous as the ditriflate forms [1].

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

-

Quench carefully with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over MgSO4, and concentrate. The resulting 1,6-naphthyridine-5,7-ditriflate is generally stable to standard silica gel chromatography and can be isolated in high yield on a gram scale [1].

-

Quantitative Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the key transformations described above, establishing a baseline for process scale-up.

| Reaction Stage | Key Reagents / Catalysts | Temp / Time | Typical Yield | Mechanistic Function |

| SNAr | NaHMDS, THF | -78 °C to RT, 2-4h | 75 - 85% | C-C bond formation; installs C8 functionality. |

| Hydration | Ghaffar-Parkins Catalyst, EtOH/H₂O | 80 °C, 4-8h | >95% (Conversion) | Neutral hydration of nitrile to primary amide. |

| Cyclization | K₂CO₃ (one-pot addition) | 80 °C, 2-6h | 70 - 90% | Base-mediated cyclodehydration to forge dione. |

| Ditriflation | Tf₂O, DIPEA, DCM | 0 °C to RT, 1-2h | 80 - 95% | Bis-electrophilic activation for cross-coupling. |

References

-

Shimkin, K. W., Compton, J. S., Diccianni, J. B., Waldo, J. P., Jones, W. M., Krawczuk, P. J., & Rosano, R. J. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912–10918.[Link]

Application Note: Advanced Cyclization Protocols for 1,6-Naphthyridine Derivatives

Executive Summary

The 1,6-naphthyridine scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for quinolines and isoquinolines.[1] Its ability to form specific hydrogen bond networks makes it a privileged structure in kinase inhibitors (e.g., PI3K, ALK) and anti-infectives.[1] However, the electron-deficient nature of the pyridine-fused ring system presents unique synthetic challenges, particularly regarding regiocontrol during cyclization.[1]

This guide details three distinct, self-validating protocols for constructing the 1,6-naphthyridine core. Unlike generic reviews, this document focuses on causality —explaining why specific conditions are chosen—and provides optimized workflows for both scale-up and library generation.

Strategic Analysis & Retrosynthesis

The synthesis of 1,6-naphthyridines is governed by the availability of pyridine precursors and the desired substitution pattern. The two nitrogen atoms create a highly electron-deficient system, making electrophilic aromatic substitution difficult; therefore, ring construction is almost exclusively achieved via nucleophilic condensation or transition-metal catalyzed annulation .[1]

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the three primary disconnection strategies utilized in this guide.

Figure 1: Retrosynthetic disconnection strategies for 1,6-naphthyridines. Route A offers versatility for C2/C3 substitution; Route B is ideal for 4-hydroxy derivatives; Route C allows for rapid assembly of fused systems.

Protocol A: The Modified Friedländer Synthesis

Best For: Creating 2,3-disubstituted 1,6-naphthyridines.[1] Mechanism: Aldol condensation followed by imine formation/cyclodehydration.

The classical Friedländer synthesis often fails for 1,6-naphthyridines due to the instability of the starting material, 4-amino-3-pyridinecarboxaldehyde . This protocol utilizes a stabilized precursor or an in situ generation approach to mitigate polymerization.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Precursor: 4-Amino-3-pyridinecarboxaldehyde (or its dimethyl acetal protected form).

-

Active Methylene: Ketone (e.g., acetophenone, cyclohexanone).[1]

-

Catalyst: Sulfamic acid (

) or Cerium(III) Chloride ( -

Solvent: Ethanol (Green alternative: Water/Choline Hydroxide).

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask, dissolve 4-amino-3-pyridinecarboxaldehyde (1.0 equiv, 5 mmol) in Ethanol (10 mL).

-

Addition: Add the ketone (1.0 equiv) and Sulfamic acid (10 mol%).

-

Why Sulfamic Acid? It acts as a solid acid catalyst that is zwitterionic, providing sufficient acidity to activate the carbonyl without protonating the pyridine nitrogen so strongly that it deactivates the nucleophilic amine.

-

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).-

Checkpoint: The intermediate Schiff base often appears as a transient spot. Disappearance of the aldehyde is the critical endpoint.

-

-

Work-up: Cool to room temperature. Pour the mixture into crushed ice.

-

Isolation: Neutralize with 10%

. The product usually precipitates. Filter and wash with cold water.[2] -

Purification: Recrystallize from EtOH/DMF (9:1) if necessary.

Data Summary: Catalyst Efficiency

| Catalyst | Conditions | Yield (%) | Time (h) | Notes |

| Sulfamic Acid | EtOH, Reflux | 85-92 | 2-4 | High purity, simple workup. |

| CeCl3·7H2O | Solvent-free, 60°C | 88-94 | 0.5 | Rapid, requires column chromatography.[1] |

| KOH | EtOH, Reflux | 60-75 | 6-8 | Lower yield due to Cannizzaro side reactions. |

Protocol B: The Gould-Jacobs Reaction

Best For: Large-scale preparation of 4-hydroxy-1,6-naphthyridine-3-carboxylates (scaffolds for antibacterial agents). Mechanism: Addition-Elimination -> Thermal Cyclization -> Tautomerization.

This protocol addresses the regioselectivity issue.[3][4] When using 4-aminopyridine, cyclization occurs at C3 (equivalent to C5), forming the 1,6-naphthyridine core exclusively.[1]

Experimental Workflow

-

Condensation:

-

Mix 4-aminopyridine (10 mmol) and Diethyl ethoxymethylenemalonate (EMME) (11 mmol) in a reaction flask.

-

Heat to

(neat) for 1 hour. -

Observation: Ethanol is evolved.[5] Connect a distillation head to remove it, driving the equilibrium forward.[1]

-

Product: Solid enamine intermediate forms upon cooling. Recrystallize from cyclohexane.

-

-

Cyclization (The Critical Step):

-

Prepare a high-boiling solvent: Diphenyl ether (

) or Dowtherm A. Heat to -

Safety Note: Ensure vigorous stirring and a large headspace to manage flash boiling.

-

Add the enamine intermediate portion-wise to the hot solvent.

-

Maintain temperature for 30–45 minutes.

-

Mechanism Check: This is a

-electrocyclization followed by oxidation/tautomerization.

-

-

Isolation:

-

Cool the mixture to roughly

. -

Dilute with hexane (slowly). The 1,6-naphthyridine product will precipitate as a beige solid.

-

Filter and wash extensively with hexane to remove diphenyl ether.

-

Optimization Graph (DOT)

Figure 2: Workflow for the Gould-Jacobs synthesis. Temperature control at Step 3 is vital to prevent charring.

Protocol C: Pd-Catalyzed Cascade Annulation

Best For: Fused benzo[h]-1,6-naphthyridines and complex libraries.

Mechanism:

This modern protocol avoids harsh thermal conditions and allows for the introduction of diversity elements late in the synthesis (e.g., via Suzuki coupling).[1]

Protocol: One-Pot Reduction/Cyclization

Substrate: 2-chloro-3-formylpyridine derivative + Aniline derivative.

-

Imine Formation:

-

Combine 2-chloro-3-formylpyridine (1.0 equiv) and substituted aniline (1.1 equiv) in MeOH.

-

Stir at RT for 2 hours.

-

-

Reductive Cyclization:

-

Aromatization (Optional but often needed):

-

If the product is partially saturated (tetrahydro-1,6-naphthyridine), treat with DDQ (1.1 equiv) in Toluene to oxidize to the fully aromatic system.[1]

-

Troubleshooting & Expert Insights

Solubility Issues

1,6-Naphthyridines are notoriously insoluble in non-polar solvents due to

-

NMR Solvent: Use

or a mixture of -

Chromatography: Use deactivated silica (treat with 1%

) to prevent streaking. Eluent: DCM/MeOH (95:5).

Regioisomer Identification

Distinguishing 1,6-naphthyridine from 1,7- or 1,5-isomers (common byproducts in non-selective cyclizations) is critical.[1]

-

H-NMR Diagnostic: Look for the coupling constants of the pyridine protons.

-

1,6-Naphthyridine: The proton at C2 is often a singlet or doublet with small coupling (

) if C3 is substituted. The C5 proton usually appears as a doublet ( -

NOESY: Essential for confirming the proximity of substituents to the ring nitrogens.

-

References

-

Devadoss, T., et al. (2021).[1][5] "Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect, 6(15), 3610-3641.[1][11] [1]

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." BenchChem Application Library.

-

Di Santo, R., et al. (2008).[1][11] "Complementary Heterogeneous/Homogeneous Protocols for the Synthesis of Densely Functionalized Benzo[d]sultams." Journal of Medicinal Chemistry (Cited for Naphthyridine biological context).

-

Mulla, S. A., et al. (2019).[1] "Recent advances in the synthesis of naphthyridines." RSC Advances, 9, 12345-12370.[1]

-

Gould, R. G., & Jacobs, W. A. (1939).[1][10] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890.[1]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. pubs.acs.org [pubs.acs.org]

Functionalization of 1,6-Naphthyridine-5,7(6H,8H)-dione at the nitrogen positions

Application Note: Strategic Functionalization of 1,6-Naphthyridine-5,7(6H,8H)-dione

Part 1: Structural Analysis & Strategic Logic

The this compound scaffold represents a unique "Janus-faced" heterocycle in medicinal chemistry.[1] Its structure fuses a pyridine ring (Ring A) with a cyclic glutarimide moiety (Ring B).[1] This fusion creates two distinct nitrogen environments with orthogonal reactivity profiles, making the scaffold a versatile template for developing Immunomodulatory Imide Drugs (IMiDs) and kinase inhibitors.[1]

The Reactivity Dichotomy

-

N6 (The Imide Nitrogen):

-

Character: Acidic (

).[1] -

Environment: Flanked by two carbonyls (C5 and C7).[1]

-

Reactivity: Acts as a nucleophile only upon deprotonation.[1] It is the primary site for alkylation under basic conditions.

-

Drug Relevance: Analogous to the glutarimide ring in Thalidomide and Lenalidomide. Functionalization here modulates solubility and target affinity without disrupting the aromatic core.

-

-

N1 (The Pyridine Nitrogen):

-

Character: Basic and Nucleophilic (

for the conjugate acid). -

Reactivity: Available for direct attack on electrophiles (quaternization) or oxidation (N-oxide formation).[1]

-

Drug Relevance: Critical for hydrogen bond acceptance in kinase hinge-binding regions.

-

Chemo-Selectivity Rule:

-

Basic Conditions (

, -

Neutral/Acidic Conditions: Favor N1-functionalization (via lone pair donation), though N1 is less reactive than a standard pyridine due to the electron-withdrawing effect of the fused dione ring.

Part 2: Experimental Protocols

Protocol A: Regioselective N6-Alkylation (The "IMiD" Route)

Targeting the acidic imide proton for scaffold diversification.[1]

Principle: The N6 proton is removed by a base to generate a resonance-stabilized anion. To prevent O-alkylation (which destroys the dione motif) and ring opening (hydrolysis), we utilize mild bases and polar aprotic solvents.[1]

Materials:

-

Substrate: this compound (1.0 eq)

-

Electrophile: Primary Alkyl Halide (

or -

Base: Cesium Carbonate (

) (1.5 eq) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

-

Additives: TBAI (tetrabutylammonium iodide) (0.1 eq) – Optional, for chlorides.[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the dione substrate in anhydrous DMF under an Argon atmosphere.

-

Deprotonation: Add

in a single portion. Stir at room temperature (RT) for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.[1] -

Addition: Add the alkyl halide dropwise via syringe.

-

Reaction:

-

For reactive halides (Allyl/Benzyl/Methyl): Stir at RT for 2–4 hours.

-

For unreactive halides: Heat to 60°C for 6–12 hours. Warning: Exceeding 80°C risks glutarimide ring opening.[1]

-

-

Work-up: Quench with water (5x reaction volume). Extract with EtOAc (3x).[1] Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[1] Dry over

.[1] -

Purification: Flash column chromatography (DCM/MeOH gradient). N6-alkylated products typically elute earlier than the N-H starting material.

Validation Criteria:

-

1H NMR: Disappearance of the broad singlet at

ppm (N6-H). Appearance of alkyl signals. -

HMBC: Correlation between the new alkyl protons and the Carbonyl carbons (C5/C7, typically

ppm).[1]

Protocol B: Copper-Catalyzed N6-Arylation (Chan-Lam Coupling)

Installing aromatic rings on the imide nitrogen without using strong bases.

Principle:

Traditional

Materials:

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Arylboronic Acid (

) (2.0 eq)[1] -

Catalyst: Copper(II) Acetate (

) (1.0 eq)[1] -

Base: Pyridine (3.0 eq) or TEA

-

Solvent: DCM or Dichloroethane (DCE)[1]

-

Atmosphere: Open air (Oxygen source) or

balloon.[1]

Step-by-Step Methodology:

-

Mixing: In a reaction vial, combine the dione, arylboronic acid, and

. -

Solvation: Add DCM and Pyridine. Also add 4Å molecular sieves (powdered) to scavenge water.[1]

-

Oxidation: Stir vigorously open to the air (or under an

balloon for faster rates) at RT for 16–24 hours. -

Monitoring: TLC will show a UV-active spot less polar than the starting material.

-

Work-up: Filter through a pad of Celite to remove Copper salts. Wash the pad with DCM/MeOH (9:1).[1] Concentrate the filtrate.

-

Purification: Silica gel chromatography.

Protocol C: N1-Oxidation (N-Oxide Formation)

Activating the pyridine core for further functionalization (e.g., chlorination).[1]

Principle:

The N1 nitrogen is less nucleophilic than a simple pyridine. Strong oxidants like mCPBA are required.[1] The resulting N-oxide is a versatile intermediate for introducing chlorides at C2 or C4 via

Materials:

-

Substrate: this compound (1.0 eq)

-

Oxidant: mCPBA (meta-Chloroperoxybenzoic acid, 77%) (1.5 eq)[1]

-

Solvent: DCM or Chloroform[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve substrate in DCM at 0°C.

-

Addition: Add mCPBA portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Add saturated

solution to neutralize the m-chlorobenzoic acid byproduct. -

Extraction: Extract with DCM (multiple times, N-oxides are polar).

-

Validation: 1H NMR will show a significant downfield shift of the protons adjacent to N1 (H2 and H8a) due to the positive charge on the nitrogen.

Part 3: Visualization & Data

Decision Matrix: Reaction Conditions

| Desired Transformation | Target Nitrogen | Key Reagent | Mechanism | Critical Parameter |

| Alkylation (Alkyl/Benzyl) | N6 (Imide) | Keep Temp < 80°C to prevent ring opening.[1] | ||

| Arylation (Aromatic Ring) | N6 (Imide) | Chan-Lam Coupling | Requires | |

| Oxidation (N-Oxide) | N1 (Pyridine) | mCPBA | Electrophilic Attack | Perform at 0°C |

| Quaternization (Salt) | N1 (Pyridine) | MeI / Benzyl Bromide | Requires polar solvent (MeCN) and heat.[1] |

Pathway Diagram (Graphviz)

Caption: Divergent functionalization pathways for 1,6-naphthyridine-5,7-dione based on pH and reagent class.

References

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry (ACS Publications) URL:[1][Link][1]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Pharmaceuticals (MDPI) URL:[1][Link][1][2]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Source: Topics in Current Chemistry (Springer) URL:[1][Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives. Source: Scientific Reports (Nature) URL:[1][Link][1]

Sources

Application Note: Microwave-Assisted Tandem Nitrile Hydration and Cyclization for the Synthesis of 1,6-Naphthyridine-5,7-dione

Executive Summary

The 1,6-naphthyridine scaffold is a privileged structure in modern drug discovery, serving as the core for investigational agents targeting viral infections (such as human cytomegalovirus [HCMV] endonuclease inhibitors) and neurological disorders (such as monoamine oxidase B [MAO-B] inhibitors)[1]. Historically, constructing this bicyclic system relied on traditional Friedländer or Skraup condensations, which often suffer from modest yields, harsh acidic/basic conditions, and poor functional group tolerance[2].

To overcome these limitations, modern synthetic strategies utilize a tandem nitrile hydration and cyclization sequence[2]. When coupled with microwave (MW) irradiation, this one-pot, multi-component strategy drastically reduces reaction times, minimizes thermal degradation, and aligns with green chemistry principles[3]. This application note details a highly efficient, self-validating protocol for the microwave-assisted synthesis of 1,6-naphthyridine-5,7-diones, designed for researchers scaling up complex heterocyclic building blocks.

Mechanistic Rationale & Experimental Design

The synthesis of 1,6-naphthyridine-5,7-dione begins with a functionalized 2-cyanoalkyl nicotinic ester. The workflow is divided into two tandem mechanistic steps performed in a single reaction vessel:

-

Neutral Nitrile Hydration: Traditional nitrile hydration requires strong acids or bases that can prematurely hydrolyze the pendant ester, leading to complex mixtures[2]. To prevent this, we employ a platinum-based catalyst (e.g., the Ghaffar–Parkins catalyst) which facilitates hydration under neutral, aqueous conditions[2]. Microwave irradiation provides uniform volumetric heating, accelerating the catalytic turnover and converting the nitrile to an amide intermediate in minutes rather than hours[3].

-

Base-Promoted Intramolecular Cyclization: Once the amide is formed, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced. DBU acts as a non-nucleophilic base, selectively deprotonating the newly formed amide nitrogen to trigger a nucleophilic attack on the adjacent ester carbonyl[2]. The direct energy transfer of the microwave reactor overcomes the activation energy barrier of this ring-closing step, yielding the highly stable 1,6-naphthyridine-5,7-dione core[4].

These diones serve as critical intermediates; their hydroxyl/carbonyl groups can be subsequently converted into bench-stable but highly reactive di-triflates, opening the door for downstream halogenation and transition metal-catalyzed cross-coupling[4].

Workflow Visualization

Caption: Microwave-assisted tandem nitrile hydration and cyclization workflow.